

Application of 25-Desacetyl Rifampicin-d3 in Therapeutic Drug Monitoring of Rifampicin

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Compound of Interest

Compound Name: 25-Desacetyl Rifampicin-d3

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Application Notes

Introduction

Rifampicin is a cornerstone of first-line therapy for tuberculosis, a disease caused by *Mycobacterium tuberculosis*.^[1] Therapeutic Drug Monitoring (TDM) of Rifampicin is increasingly recognized as a critical tool for optimizing treatment outcomes.^{[2][3]} Various factors, including age, weight, drug-drug interactions, and genetic variability, can lead to significant inter-individual differences in drug exposure.^{[3][4]} Sub-optimal plasma concentrations of Rifampicin have been associated with treatment failure, relapse, and the development of drug resistance.^{[3][4]} Therefore, routine monitoring is essential to ensure therapeutic efficacy and minimize toxicity.^[2]

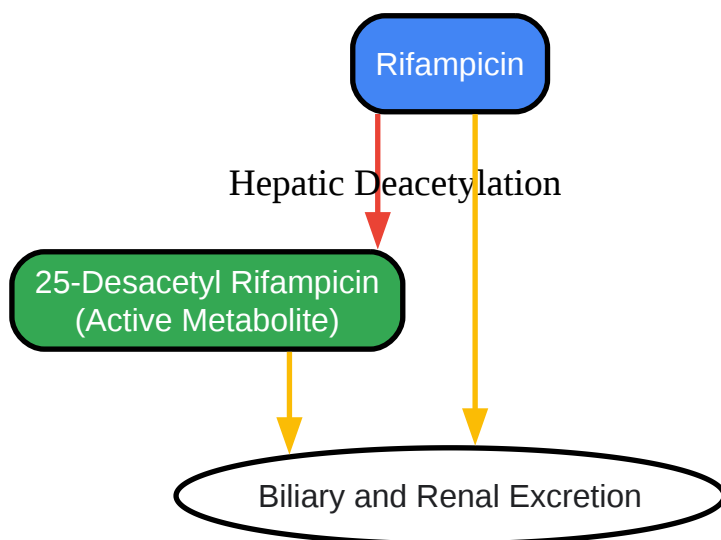
Rifampicin is primarily metabolized in the liver to its active metabolite, 25-Desacetyl Rifampicin.^[2] This metabolite also exhibits antibacterial activity, and its concentration in plasma can be significant.^[2] Consequently, the simultaneous measurement of both Rifampicin and 25-Desacetyl Rifampicin provides a more comprehensive picture of the patient's exposure to active drug moieties.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample preparation and matrix effects.^[5] **25-Desacetyl Rifampicin-d3** is a deuterated analog of the primary metabolite of Rifampicin and serves as an ideal internal standard for the bioanalysis of both Rifampicin and 25-Desacetyl Rifampicin.^[6] Its chemical

properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization, which leads to high accuracy and precision in quantification.

This document provides a detailed protocol for the simultaneous quantification of Rifampicin and 25-Desacetyl Rifampicin in human plasma using **25-Desacetyl Rifampicin-d3** as an internal standard by LC-MS/MS.

Metabolic Pathway of Rifampicin



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Caption: Metabolic conversion of Rifampicin to its active metabolite, 25-Desacetyl Rifampicin.

Experimental Workflow for Therapeutic Drug Monitoring



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Caption: Workflow for the quantification of Rifampicin and its metabolite in plasma samples.

Experimental Protocols

This protocol describes a method for the simultaneous determination of Rifampicin and 25-Desacetyl Rifampicin in human plasma using LC-MS/MS.

Materials and Reagents

- Rifampicin reference standard
- 25-Desacetyl Rifampicin reference standard
- **25-Desacetyl Rifampicin-d3** (Internal Standard, IS)[6]
- LC-MS/MS grade methanol, acetonitrile, and water
- Formic acid
- Ammonium acetate
- Human plasma (drug-free)

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rifampicin, 25-Desacetyl Rifampicin, and **25-Desacetyl Rifampicin-d3** in methanol.
- Working Standard Solutions: Serially dilute the stock solutions of Rifampicin and 25-Desacetyl Rifampicin with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.
- Internal Standard Working Solution (100 ng/mL): Dilute the **25-Desacetyl Rifampicin-d3** stock solution with methanol.

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of patient plasma, calibration standard, or QC sample into a microcentrifuge tube.

- Add 20 µL of the 100 ng/mL **25-Desacetyl Rifampicin-d3** internal standard working solution and vortex briefly.
- Add 300 µL of cold methanol to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Liquid Chromatography (LC):
 - Column: C18 analytical column (e.g., Kinetex Polar C18, 50 x 2.1 mm, 2.6 µm)[1]
 - Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid[7]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid[7]
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Gradient Elution:

Time (min)	% B
0.0	20
1.5	95
2.5	95
2.6	20

| 4.0 | 20 |

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Gas Temperature: 275°C
 - Gas Flow: 5 L/min
 - Nebulizer Pressure: 310 kPa
 - Capillary Voltage: 4000 V^[1]
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rifampicin	823.4	163.1	41
25-Desacetyl Rifampicin	781.4	163.1	40

| 25-Desacetyl Rifampicin-d3 (IS) | 784.4 | 163.1 | 40 |

Data Presentation

The following tables summarize the expected performance characteristics of the described method, based on similar validated assays in the literature.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Regression Model	Correlation Coefficient (r ²)
Rifampicin	50 - 20,000	Linear, 1/x weighting	> 0.995
25-Desacetyl Rifampicin	10 - 4,000	Linear, 1/x weighting	> 0.995

Table 2: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Bias)
Rifampicin	LLOQ	50	< 15	< 15	± 15
LQC	150	< 10	< 10	± 10	
MQC	1,500	< 10	< 10	± 10	
HQC	15,000	< 10	< 10	± 10	
25-Desacetyl Rifampicin	LLOQ	10	< 15	< 15	± 15
LQC	30	< 10	< 10	± 10	
MQC	300	< 10	< 10	± 10	
HQC	3,000	< 10	< 10	± 10	

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.

Table 3: Recovery and Matrix Effect

Analyte	Recovery (%)	Matrix Effect (%)
Rifampicin	> 85	< 15
25-Desacetyl Rifampicin	> 85	< 15
25-Desacetyl Rifampicin-d3 (IS)	> 85	< 15

Conclusion

The described LC-MS/MS method utilizing **25-Desacetyl Rifampicin-d3** as an internal standard provides a robust, sensitive, and specific approach for the simultaneous quantification of Rifampicin and its active metabolite, 25-Desacetyl Rifampicin, in human plasma. This method is well-suited for therapeutic drug monitoring, enabling clinicians to optimize dosing regimens for patients undergoing treatment for tuberculosis. The use of a stable isotope-labeled internal standard for the metabolite ensures high-quality data, which is crucial for accurate clinical decision-making.

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